Levofloxacin Q-acid, also known as levofloxacin lactate, is a derivative of levofloxacin, a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone drug class. [] Levofloxacin Q-acid is primarily investigated in scientific research for its potential to enhance the pharmaceutical properties and antibacterial activity of levofloxacin. [, ] This is mainly due to the improved solubility and stability offered by the Q-acid form compared to the parent levofloxacin. [, ]
Levofloxacin Q-Acid is synthesized from levofloxacin through various chemical processes. The synthesis typically involves the modification of the levofloxacin molecule to produce this specific derivative, which serves as an intermediate in the production of other pharmaceutical compounds.
The synthesis of Levofloxacin Q-Acid can be achieved through several methodologies. One common approach involves:
For instance, a reported method involves treating an aqueous solution of levofloxacin with activated carbon followed by pH adjustment to neutralize the solution, leading to the formation of Levofloxacin Q-Acid as an intermediate in further reactions aimed at synthesizing more complex derivatives .
Levofloxacin Q-Acid can participate in various chemical reactions that facilitate further derivatization or conjugation with other molecules. Key reactions include:
These reactions are often monitored using Thin Layer Chromatography (TLC) and confirmed through spectroscopic analyses.
While Levofloxacin Q-Acid itself is inactive as an antibiotic, understanding its mechanism involves recognizing how derivatives of levofloxacin operate. Fluoroquinolones typically inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death.
In derivative synthesis, Levofloxacin Q-Acid may serve as a building block that could be modified to restore antibacterial activity through strategic functionalization .
Levofloxacin Q-Acid exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for pharmaceutical applications .
Levofloxacin Q-Acid has potential applications in several areas:
Levofloxacin Q-Acid ((3S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid) is a chiral synthetic intermediate pivotal in fluoroquinolone antibiotic production. Its molecular formula is C₁₃H₉F₂NO₄, with a molecular weight of 281.21 g/mol and CAS Registry Number 100986-89-8 [5] [8]. The compound features a fused tricyclic system consisting of a benzoxazine ring connected to a pyridone-carboxylic acid core, with two fluorine atoms at positions C9 and C10 conferring electron-withdrawing properties. The C3 position carries an (S)-configured methyl group, establishing its stereochemical identity [7] [10].
Table 1: Comparative Analysis of Key Quinolone Intermediates
Intermediate | Molecular Formula | CAS Number | Key Functional Groups | Role in API Synthesis |
---|---|---|---|---|
Levofloxacin Q-Acid | C₁₃H₉F₂NO₄ | 100986-89-8 | C6-COOH, C7=O, C9/C10-F | Core scaffold for levofloxacin and derivatives |
Ofloxacin Intermediate | C₁₄H₁₂FNO₄ | 82419-36-1 | Racemic benzoxazine | Racemic precursor for chiral resolution |
Ciprofloxacin Q-Acid | C₁₃H₉FN₂O₃ | 93107-30-3 | Piperazinyl-N, cyclopropyl | Gram-negative targeted synthesis |
Moxifloxacin Intermediate | C₁₇H₁₈FN₃O₃ | 151096-09-2 | C8-methoxy, diazabicyclo | Respiratory fluoroquinolone precursor |
Levofloxacin Q-Acid emerged from strategic efforts to optimize the chiral synthesis of levofloxacin, the S(-)-enantiomer of ofloxacin. Daiichi Seiyaku (Japan) pioneered its development, with foundational patents filed in 1985 emphasizing enantioselective synthesis [3] [5]. The 1996 US approval of levofloxacin (Levaquin®) accelerated demand for efficient Q-Acid production, driving innovations in catalytic asymmetric synthesis and impurity control.
Levofloxacin Q-Acid serves as the penultimate precursor for levofloxacin API synthesis and a versatile scaffold for novel fluoroquinolone derivatives. Its C6 carboxylic acid undergoes targeted modifications to yield bioactive molecules [5] [7].
Table 2: Synthetic Pathways from Levofloxacin Q-Acid
Derivative Class | Reaction Conditions | Key Applications | Yield Range |
---|---|---|---|
Levofloxacin (API) | N-Methylpiperazine, DMF, 90°C, 8h | Antibacterial drug | 85–92% |
Hydrazide | NH₂NH₂·H₂O, ethanol, reflux, 6h | Intermediate for Schiff bases/heterocycles | 75–80% |
Schiff Bases | Aromatic aldehydes, acetic acid, ethanol | Anticancer leads (Topo IIβ inhibition) | 60–70% |
Pyrazolidinones | Ethyl acetoacetate, piperidine, 90h reflux | Cytotoxic agents (S-phase cell cycle arrest) | 55–65% |
Oxadiazoles | POCl₃-mediated cyclization of hydrazide | Antibacterial/antifungal hybrids | 50–75% |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5